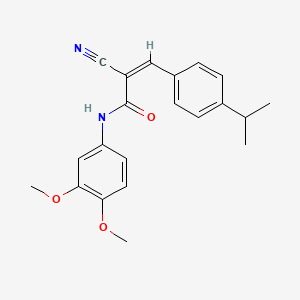

![molecular formula C21H19N3O3S2 B2884033 2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912625-44-6](/img/structure/B2884033.png)

2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .Molecular Structure Analysis

The molecular structure of “2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is complex, with a molecular weight of 425.52.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps . The synthesis involves the introduction of various bio-relevant functional groups to pyridine .Applications De Recherche Scientifique

Analgesic and Anti-inflammatory Applications

Compounds with a thiazole core have been reported to exhibit significant analgesic and anti-inflammatory activities . This compound could be synthesized and tested for its potential to reduce pain and inflammation, possibly leading to new therapeutic agents for treating chronic inflammatory diseases.

Antimicrobial and Antifungal Applications

The thiazolo[5,4-b]pyridine derivatives have shown promise as antimicrobial and antifungal agents. This compound could be investigated for its effectiveness against various bacterial and fungal strains, contributing to the development of new antibiotics or antifungal medications .

Antiviral Applications

Thiazole derivatives have been utilized in the synthesis of antiviral drugs. The compound could be studied for its potential activity against different viruses, including HIV, offering a new avenue for antiviral drug development .

Neuroprotective Applications

The neuroprotective potential of thiazole compounds is an area of interest due to their ability to modulate neurotransmitter systems. This compound could be researched for its role in protecting neuronal cells against neurodegenerative conditions .

Antitumor and Cytotoxic Applications

Thiazole derivatives are also known for their antitumor and cytotoxic activities. This compound could be synthesized and screened for its ability to inhibit cancer cell growth, which may lead to the discovery of new anticancer drugs .

Phosphoinositide 3-Kinase Inhibition

Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth and survival. This compound’s inhibitory activity on PI3K could be explored, which is relevant in cancer research and therapy .

Central Inflammation Regulation

Research has indicated that thiazole derivatives can play a role in regulating central inflammation. This compound could be studied for its effectiveness in controlling brain inflammation processes, which is crucial in treating neurological disorders .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the retrieved papers. As a research product, it is not intended for human or veterinary use.

Orientations Futures

Mécanisme D'action

Target of Action

The compound, 2-ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide, is a thiazole derivative . Thiazole derivatives have been found to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Mode of Action

The mode of action of thiazole derivatives can vary depending on the specific compound and its structure. Thiazole ring has been found to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This suggests that the compound might interact with its targets through these mechanisms.

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways due to their diverse biological activities . For instance, they can influence the synthesis of neurotransmitters such as acetylcholine, which is crucial for the normal functioning of the nervous system . .

Result of Action

The result of the compound’s action can vary depending on its specific targets and mode of action. Thiazole derivatives have been found to have diverse biological activities, suggesting that they can have various molecular and cellular effects . .

Propriétés

IUPAC Name |

2-ethoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S2/c1-3-27-18-8-4-5-9-19(18)29(25,26)24-17-13-15(11-10-14(17)2)20-23-16-7-6-12-22-21(16)28-20/h4-13,24H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJCVQOQZBXTBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)C3=NC4=C(S3)N=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2883952.png)

![N-[1-(benzotriazol-1-yl)propyl]benzenecarbothioamide](/img/structure/B2883955.png)

![2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2883956.png)

![3-(4-Chlorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2883957.png)

![N~6~-(3-methylbutyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2883959.png)

![N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2883961.png)

![N-(4-fluorobenzyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2883962.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2883964.png)

![(1R,5S)-3-(methylthio)-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2883967.png)

![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)